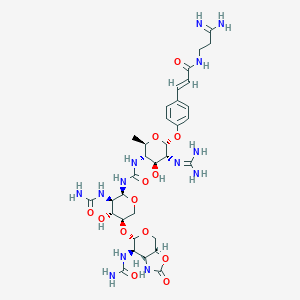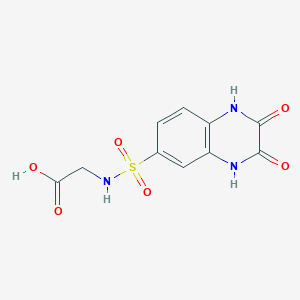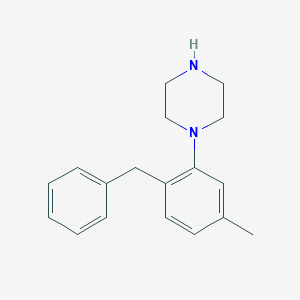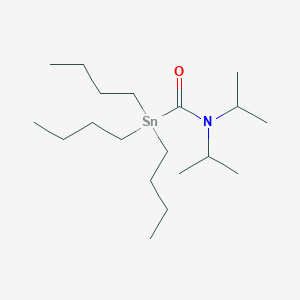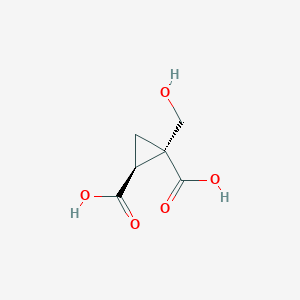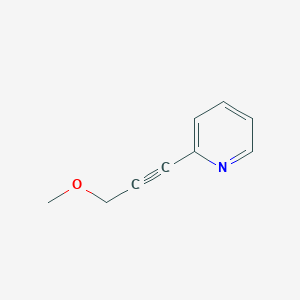
2-(3-Methoxyprop-1-YN-1-YL)pyridine
描述
2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.
作用机制
The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
生化和生理效应
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, 2-(3-Methoxyprop-1-YN-1-YL)pyridine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of 2-(3-Methoxyprop-1-YN-1-YL)pyridine exposure in lab experiments.
未来方向
There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of 2-(3-Methoxyprop-1-YN-1-YL)pyridine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of 2-(3-Methoxyprop-1-YN-1-YL)pyridine synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-(3-Methoxyprop-1-YN-1-YL)pyridine in animal models and clinical trials.
科学研究应用
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.
属性
CAS 编号 |
113985-43-6 |
|---|---|
产品名称 |
2-(3-Methoxyprop-1-YN-1-YL)pyridine |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |
InChI 键 |
YWNTZNVGBXOIEQ-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CC=CC=N1 |
规范 SMILES |
COCC#CC1=CC=CC=N1 |
同义词 |
Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

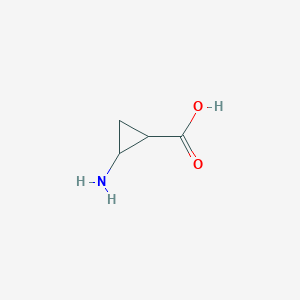
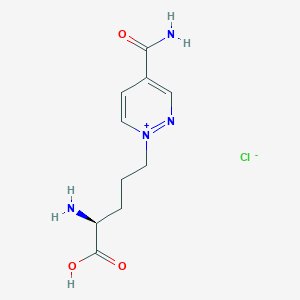
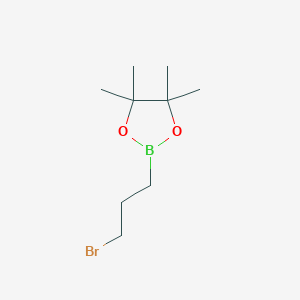
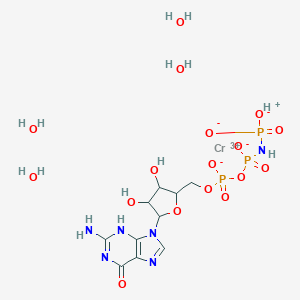
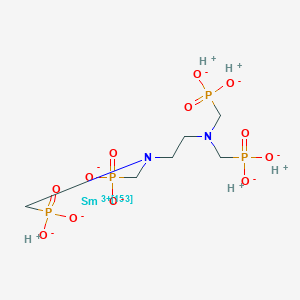

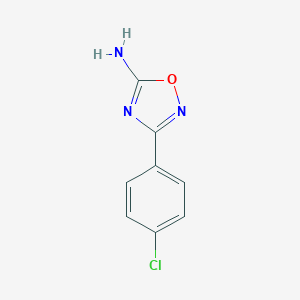
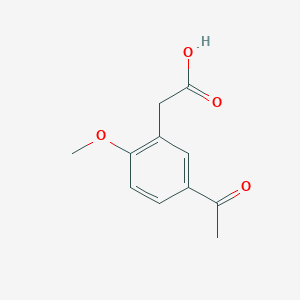
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
